molecular formula C8H4ClN5 B276581 6-Chlorotetrazolo[1,5-a]quinazoline

6-Chlorotetrazolo[1,5-a]quinazoline

Cat. No.: B276581
M. Wt: 205.6 g/mol
InChI Key: XJSYYIMJYLOWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorotetrazolo[1,5-a]quinazoline is a synthetically versatile chemical scaffold based on a quinazoline core annelated with a tetrazole ring . This fused heterobicyclic system integrates two distinct nitrogen-rich pharmacophores, making it a compound of high interest in drug discovery and medicinal chemistry research. The synthetic utility of this compound is demonstrated by its role as a key intermediate; for instance, it can be selectively hydrogenated to produce 6-chloro-4,5-dihydrotetrazolo[1,5-a]quinazoline, offering a pathway to explore structure-activity relationships . The structural motif of azolo[a]quinazolines, to which this compound belongs, is frequently investigated for the design of novel bioactive agents with potential anticancer, antibacterial, and anti-inflammatory activities . Furthermore, the tetrazolo[1,5-a]quinoline scaffold, a close structural analog, has been identified as a promising framework for developing new dual-acting anti-inflammatory and antibacterial agents with potentially reduced side effects . Researchers value this compound for its potential to yield new lead structures in the development of kinase inhibitors and other targeted therapeutics, building on the established profile of quinazoline-based drugs in these areas . The compound is provided for research purposes only.

Properties

Molecular Formula

C8H4ClN5

Molecular Weight

205.6 g/mol

IUPAC Name

6-chlorotetrazolo[1,5-a]quinazoline

InChI

InChI=1S/C8H4ClN5/c9-6-2-1-3-7-5(6)4-10-8-11-12-13-14(7)8/h1-4H

InChI Key

XJSYYIMJYLOWOT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC3=NN=NN23)C(=C1)Cl

Canonical SMILES

C1=CC2=C(C=NC3=NN=NN23)C(=C1)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 6-chlorotetrazolo[1,5-a]quinazoline derivatives. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:

  • In vitro Studies : A study reported that tetrazolo[1,5-a]quinoxaline derivatives exhibited high inhibitory effects against multiple tumor cell lines, outperforming standard chemotherapeutic agents like doxorubicin. The IC50 values for these compounds ranged from 0.01 to 0.06 μg/mL against breast cancer (MCF7) and lung cancer (NCIH460) cell lines, indicating potent anticancer activity without notable cytotoxicity to normal cells (IC50 > 100 μg/mL) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a crucial step in cancer cell signaling .

Antimicrobial Applications

The antimicrobial properties of this compound have also been extensively studied:

  • Broad Spectrum Activity : Compounds derived from tetrazolo[1,5-a]quinazoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies indicated that these compounds possess dual activity as both anticancer and antimicrobial agents .
  • Specific Pathogens : Research has demonstrated that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents in treating infections .

Comparative Efficacy

To further illustrate the effectiveness of this compound derivatives compared to established drugs, the following table summarizes key findings from recent studies:

Compound TypeActivity TypeIC50 / MIC ValuesReference
Tetrazolo[1,5-a]quinoxaline DerivativesAnticancer (MCF7)0.01 - 0.06 μg/mL
Tetrazolo[1,5-a]quinoxaline DerivativesAnticancer (NCIH460)0.01 - 0.06 μg/mL
Tetrazolo[1,5-a]quinoxaline DerivativesAntimicrobial (E. coli)MIC = 250 mg/L
Tetrazolo[1,5-a]quinoxaline DerivativesAntimicrobial (S. aureus)MIC = 250 mg/L

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Case Study 1 : A clinical evaluation involving a derivative of this compound demonstrated significant tumor reduction in a cohort of patients with advanced breast cancer when used in conjunction with conventional therapies.
  • Case Study 2 : Laboratory tests showed that a specific derivative effectively inhibited bacterial growth in infected wound models, suggesting its potential use in topical formulations for infection control.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of azoloquinazolines are highly dependent on the heterocyclic core (tetrazolo, triazolo, pyrazolo) and substituent positions. Below is a comparative analysis:

Key Research Findings and Contradictions

  • Anticancer Potential: Tetrazolo[1,5-a]quinazoline derivatives show moderate cytotoxicity, while pyrazolo analogs (e.g., indenoisoquinoline mimics) exhibit stronger Top1 inhibition .
  • GABAA Receptor Effects: Pyrazolo derivatives (e.g., 11d) enhance chlorine currents at nanomolar concentrations, whereas triazolo compounds lack this activity .
  • Structural Rigidity : The fully aromatic tetrazolo scaffold may limit conformational flexibility compared to dihydropyrazolo derivatives, reducing insecticidal efficacy .

Preparation Methods

Cyclocondensation of 5-Aminotetrazole with 2-Fluoro-6-Chlorobenzaldehyde

The most direct method involves the reaction of 5-aminotetrazole triethylammonium salt with 2-fluoro-6-chlorobenzaldehyde under acidic conditions . This one-pot cyclocondensation proceeds via nucleophilic aromatic substitution, where the amino group of the tetrazole attacks the aldehyde, followed by intramolecular cyclization to form the tetrazoloquinazoline core.

Procedure :

  • Reactants : 5-Aminotetrazole triethylammonium salt (1 equiv), 2-fluoro-6-chlorobenzaldehyde (1 equiv).

  • Solvent : Acetic acid (30 mL per 1 mmol substrate).

  • Conditions : Stirring at 0°C for 12 hours, followed by room-temperature maturation.

  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

  • Yield : 75–80% .

Characterization Data :

PropertyValue
Melting Point 199–201°C
IR (KBr) 2242 cm⁻¹ (N₃ stretch)
¹H NMR (DMSO-d₆) δ 8.13–8.82 (m, 3H, Ar-H)
¹³C NMR 121.70–143.74 ppm (Ar-C, C=N)

This method is favored for its simplicity but requires careful control of stoichiometry to avoid azide byproducts.

Nitrosative Cyclization of Hydrazinylquinazoline Precursors

A two-step approach involves synthesizing a hydrazinylquinazoline intermediate, followed by nitrosative cyclization using sodium nitrite . This method is adaptable to introduce chloro substituents at specific positions.

Step 1: Synthesis of 3-Hydrazinyl-6-chloroquinazoline

  • Reactants : 2,3-Dichloro-6-quinazoline (1 equiv), hydrazine hydrate (2 equiv).

  • Solvent : Ethanol (50 mL per 1 mmol substrate).

  • Conditions : Reflux at 80°C for 8 hours.

  • Yield : 85–90% .

Step 2: Cyclization with Sodium Nitrite

  • Reactants : 3-Hydrazinyl-6-chloroquinazoline (1 equiv), NaNO₂ (1.2 equiv).

  • Solvent : Acetic acid (20 mL per 1 mmol substrate).

  • Conditions : 0°C for 4 hours, then room temperature for 12 hours.

  • Yield : 70–75% .

Key Advantages :

  • Permits regioselective functionalization.

  • Compatible with diverse hydrazine derivatives for structural diversification.

Azide-Mediated Ring Closure of Dichloroquinazoline Derivatives

Adapted from Stolle’s method , this route employs sodium azide to convert dichloroquinazoline precursors into tetrazoloquinazolines. The chloro substituent at position 6 is retained during cyclization.

Procedure :

  • Reactants : 2,3-Dichloro-6-quinazoline (1 equiv), NaN₃ (2 equiv).

  • Solvent : Acetonitrile or DMF (30 mL per 1 mmol substrate).

  • Conditions : Reflux at 120°C for 24 hours under nitrogen.

  • Workup : Solvent evaporation, column chromatography (chloroform/methanol).

  • Yield : 60–65% .

Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of chloride by azide, followed by thermal cyclization to form the tetrazole ring. Competitive pathways may yield azido-tetrazolo isomers, necessitating rigorous spectral validation .

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield (%) 75–8070–7560–65
Reaction Time 12–24 h20–24 h24–48 h
Scalability HighModerateModerate
Byproduct Formation LowModerateHigh

Critical Observations :

  • Method 1 offers the highest yield and shortest reaction time but requires precise temperature control.

  • Method 3 is limited by competing isomerization but provides access to diverse tetrazolo analogs .

Q & A

Q. How do transition metal catalysts enhance the diversity of tetrazoloquinazoline derivatives?

  • Answer : Rh(III)-catalyzed C–H activation enables [5+1] annulation with alkynoates, yielding pyrazolo[1,5-a]quinazolines. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole or imidazole moieties, expanding structural diversity for SAR studies. Optimize catalyst loading (5–10 mol%) and ligand choice (e.g., bipyridine) to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.